3,3-Bis(4-chlorophenyl)prop-2-enoic acid
Description
3,3-Bis(4-chlorophenyl)prop-2-enoic acid is a chlorinated aromatic compound featuring a prop-2-enoic acid backbone substituted with two 4-chlorophenyl groups. This structure confers unique physicochemical properties, such as increased hydrophobicity and electron-withdrawing effects due to the chlorine atoms.
Properties
CAS No. |
19618-36-1 |
|---|---|
Molecular Formula |
C15H10Cl2O2 |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |
InChI Key |
SACMDWWKRKJTOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural feature—two 4-chlorophenyl groups—distinguishes it from related derivatives. Below is a comparative analysis:
4-Chlorocinnamic Acid (C₉H₇ClO₂)
Structure: Single 4-chlorophenyl group attached to a prop-2-enoic acid backbone. Properties: Lower molecular weight (182.61 g/mol) and higher solubility in polar solvents compared to the target compound. Applications: Widely used in organic synthesis and as a precursor for esters like ethyl 4-chlorocinnamate .
3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid (C₁₉H₁₂Cl₂NO₃)
- Structure : Incorporates an oxazole ring with bis(4-chlorophenyl) substituents.
- Properties : Higher molecular weight (397.21 g/mol) and rigidity due to the heterocyclic ring.
- Applications : Investigated in medicinal chemistry for enhanced bioactivity .
2-Benzyl-3-(4-chlorophenyl)propanoic Acid (C₁₆H₁₅ClO₂)
Structure: Benzyl and 4-chlorophenyl substituents on a propanoic acid chain. Properties: Moderate molecular weight (274.74 g/mol) and increased lipophilicity. Applications: Used as a drug impurity standard in pharmaceutical research .
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